molecular formula C22H19ClN4O5 B2374479 3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-38-4

3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2374479
CAS RN: 921575-38-4
M. Wt: 454.87
InChI Key: XKEPRXXDWGYUIZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O5 and its molecular weight is 454.87. The purity is usually 95%.
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Scientific Research Applications

Structural and Biological Studies

  • The compound is involved in the synthesis of tetrahydropyrimidine derivatives, which have shown significant inhibition on bacterial and fungal growth, indicating potential antimicrobial activities (Akbari et al., 2008).
  • It serves as a core structure for the development of diverse molecular entities with variations on the pyrimidine nitrogens, contributing to the field of functionalized pyrrolo[3,2-d]pyrimidines (Marcotte, Rombouts, & Lubell, 2003).
  • The compound has been used to synthesize pyrrolothiazolopyrimidinetriones and thiazolopyrimidine derivatives, which undergo structural modifications under different conditions, indicating a flexible scaffold for chemical modifications (Volovenko, Dubnina, & Chernega, 2004).

Antimicrobial and Antitumor Properties

  • Pyrimidine derivatives including the compound have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial strains (Geyn et al., 2010).
  • Similar structures have been explored for their antitumor activities, showcasing the potential of pyrimidine derivatives in cancer research (Xin, 2012).

Synthetic Methodologies and Characterization

  • The compound is central to the development of new synthetic methodologies for pyrimidine derivatives, contributing significantly to the field of organic synthesis (Ahn & Jeon, 2021).
  • It is involved in the synthesis of novel pyrazolopyrimidines with potential applications as anticancer and anti-5-lipoxygenase agents, highlighting its role in the development of new therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various cellular processes, including signal transduction, inflammation, and cell growth.

Pharmacokinetics

Similar compounds have been found to have certain pharmacokinetic properties, such aswater solubility , logP (partition coefficient), and bioavailability . These properties can significantly impact the compound’s bioavailability and overall pharmacological profile.

properties

IUPAC Name

3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5/c1-26-11-15(20(28)24-13-6-9-16(31-2)17(10-13)32-3)18-19(26)21(29)27(22(30)25-18)14-7-4-12(23)5-8-14/h4-11H,1-3H3,(H,24,28)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEPRXXDWGYUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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